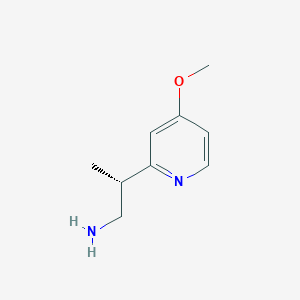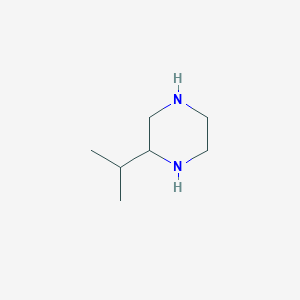![molecular formula C16H14ClF3OS B2366068 1-{3-[(4-Chlorophenyl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene CAS No. 551921-16-5](/img/structure/B2366068.png)
1-{3-[(4-Chlorophenyl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-[(4-Chlorophenyl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group and a chlorophenyl sulfanyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(4-Chlorophenyl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenyl sulfanylpropyl alcohol and 3-(trifluoromethyl)benzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base such as sodium hydride (NaH) and a suitable solvent like dimethylformamide (DMF).
Coupling Reaction: The key step involves the coupling of the sulfanylpropyl group with the trifluoromethylbenzene moiety, typically facilitated by a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are possible, where the trifluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, and heat.
Reduction: LiAlH4, NaBH4, and anhydrous ether.
Substitution: Various nucleophiles and polar aprotic solvents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, often resulting in the removal of the trifluoromethyl group.
Substitution Products: Derivatives with different functional groups replacing the trifluoromethyl group.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 1-{3-[(4-Chlorophenyl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group, in particular, is known to influence the biological activity of the compound by affecting its binding affinity and stability.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction processes.
Transporters: Interaction with transport proteins can affect the distribution and excretion of the compound within biological systems.
類似化合物との比較
1-{3-[(4-Chlorophenyl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene is unique due to its specific structural features. Similar compounds include:
4-Chlorophenyl sulfanylpropyl alcohol: Lacks the trifluoromethyl group.
3-(Trifluoromethyl)benzene: Lacks the sulfanylpropoxy group.
Other trifluoromethyl-substituted benzene derivatives: May have different substituents on the benzene ring.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
特性
IUPAC Name |
1-chloro-4-[3-[3-(trifluoromethyl)phenoxy]propylsulfanyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3OS/c17-13-5-7-15(8-6-13)22-10-2-9-21-14-4-1-3-12(11-14)16(18,19)20/h1,3-8,11H,2,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYQUPRCHGOFQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCSC2=CC=C(C=C2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-3-(2,5-dimethylthiophen-3-yl)propan-1-one;hydrochloride](/img/structure/B2365996.png)

![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B2365998.png)
![N-cyclopentyl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2365999.png)
![6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B2366001.png)

![4-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}-6-methylpyrimidine](/img/structure/B2366003.png)
![N-(3,4-dimethoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2366005.png)

